molecular formula C17H17F2N5O4S B569784 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide CAS No. 1186607-05-5

2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide

Cat. No. B569784
M. Wt: 425.411
InChI Key: PFHJLTOLXWXCJH-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

2,6-Difluoro-N-(3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide (0.0030 g, 0.0055 mmol) was taken up in TFA (2 mL) and heated to reflux for 8 hours. The reaction mixture was concentrated and purified by column chromatography (1:1 hexane/EtOAc) to provide 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide (0.0021 g, 90%) as a solid. 1H NMR (400 MHz, (CD3)2CO) δ 8.65-8.66 (m, 2H), 7.65-7.71 (m, 1H), 7.15-7.20 (m, 1H), 4.07 (s, 3H), 3.16-3.19 (m, 2H), 1.84-1.90 (m, 2H), 1.03-1.07 (m, 3H); m/z (APCI-pos) M+1=426.1.
Name
2,6-Difluoro-N-(3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide
Quantity
0.003 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:30]([NH:31][S:32]([CH2:35][CH2:36][CH3:37])(=[O:34])=[O:33])=[CH:29][CH:28]=[C:27]([F:38])[C:3]=1[C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:15]([O:16][CH3:17])=[N:14][N:13](CC3C=CC(OC)=CC=3)[C:10]2=[N:11][CH:12]=1)=[O:5]>C(O)(C(F)(F)F)=O>[F:1][C:2]1[C:30]([NH:31][S:32]([CH2:35][CH2:36][CH3:37])(=[O:34])=[O:33])=[CH:29][CH:28]=[C:27]([F:38])[C:3]=1[C:4]([NH:6][C:7]1[CH:8]=[C:9]2[C:15]([O:16][CH3:17])=[N:14][NH:13][C:10]2=[N:11][CH:12]=1)=[O:5]

Inputs

Step One
Name
2,6-Difluoro-N-(3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide
Quantity
0.003 g
Type
reactant
Smiles
FC1=C(C(=O)NC=2C=C3C(=NC2)N(N=C3OC)CC3=CC=C(C=C3)OC)C(=CC=C1NS(=O)(=O)CCC)F
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (1:1 hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC=2C=C3C(=NC2)NN=C3OC)C(=CC=C1NS(=O)(=O)CCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.0021 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.